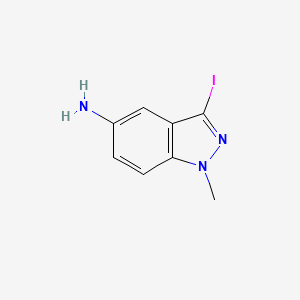

3-Iodo-1-methyl-1H-indazol-5-amine

CAS No.:

Cat. No.: VC15859247

Molecular Formula: C8H8IN3

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8IN3 |

|---|---|

| Molecular Weight | 273.07 g/mol |

| IUPAC Name | 3-iodo-1-methylindazol-5-amine |

| Standard InChI | InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |

| Standard InChI Key | YENKIAVISAJCCO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N)C(=N1)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a bicyclic structure fused from benzene and pyrazole rings. In 3-iodo-1-methyl-1H-indazol-5-amine, substituents are strategically positioned:

-

1-Position: A methyl group stabilizes the 1H-tautomer, which is thermodynamically favored over the 2H- and 3H-forms due to reduced steric hindrance .

-

3-Position: An iodine atom introduces steric bulk and electronic effects, facilitating cross-coupling reactions in synthetic workflows .

-

5-Position: An amine group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈IN₃ |

| Molecular Weight | 273.074 g/mol |

| Exact Mass | 272.976 g/mol |

| LogP | 2.34 |

| Polar Surface Area | 43.84 Ų |

| Halogen Content | 46.4% (Iodine) |

Data for boiling point, melting point, and density remain unreported in available literature . The iodine atom contributes significantly to the molecular weight (46.4%), while the LogP value indicates moderate lipophilicity, suggesting potential membrane permeability .

Synthetic Methodologies

Iodination of Indazole Precursors

A critical step in synthesizing 3-iodo-substituted indazoles involves direct iodination. In a representative procedure :

-

Substrate: 1H-Indazole is treated with iodine (2 equiv) in dimethylformamide (DMF).

-

Base: Potassium hydroxide (4 equiv) promotes deprotonation and facilitates electrophilic aromatic substitution.

-

Conditions: Reaction proceeds at room temperature for 1 hour, yielding 3-iodo-1H-indazole in 77% efficiency.

Mechanistic Insight: The reaction likely proceeds via an electrophilic aromatic substitution mechanism, where iodine (I₂) acts as the electrophile under basic conditions.

N-Methylation Strategies

Subsequent methylation at the 1-position is achieved using methyl iodide :

-

Substrate: 3-Iodo-1H-indazole is dissolved in acetone.

-

Base: Potassium hydroxide (1.5 equiv) deprotonates the indazole nitrogen.

-

Alkylation: Methyl iodide (1.2 equiv) is added at 0°C, followed by stirring for 2 hours.

-

Workup: Ethyl acetate extraction and silica gel chromatography yield the N-methylated product.

Optimization Note: Excess methyl iodide and low temperatures minimize di- or tri-methylation byproducts.

Spectroscopic Characterization

Infrared Spectroscopy

-

N-H Stretch: 3311 cm⁻¹ (amine group).

-

C-I Stretch: 771 cm⁻¹ (characteristic of aryl iodides).

-

Aromatic C=C: 1558–1650 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Protons: δ 7.2–8.1 ppm (multiplet, 3H).

-

Methyl Group: δ 3.9 ppm (singlet, 3H).

-

Amine Proton: δ 5.3 ppm (broad, exchanges with D₂O).

¹³C NMR:

-

C-I: δ 90–100 ppm (deshielded due to electronegativity).

-

N-CH₃: δ 35 ppm.

Mass Spectrometry

Future Research Directions

-

Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial profiles.

-

Structure-Activity Relationships: Synthesize analogs with varied substituents at positions 3 and 5.

-

Process Optimization: Develop scalable routes using continuous-flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume